molecular formula C8H12F2N2O B1449688 Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone CAS No. 1681019-88-4

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No. B1449688
M. Wt: 190.19 g/mol
InChI Key: KEWBKPDQPLRBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone, commonly known as Azetidin-3-yl or AZ-3, is an organofluorine compound used in various scientific research applications. It is a derivative of pyrrolidine and is characterized by a heterocyclic ring system with a fluorinated pyrrolidine ring and a methylene bridge. The compound has been extensively studied for its potential medical applications, as well as its use in laboratory experiments.

Scientific Research Applications

Synthetic Applications and Biological Relevance of β-Amino Acids

Synthetic Routes and Medicinal Chemistry : Cyclic β-amino acids, including azetidine derivatives, have seen increasing interest due to their biological relevance. They have significant impact in drug research, especially for their roles in synthesizing densely functionalized derivatives for medicinal applications. Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are widely used for accessing alicyclic β-amino acids and their derivatives. These synthetic routes offer versatile and stereocontrolled methodologies, indicating their importance in creating molecules with potential pharmaceutical applications (Kiss et al., 2018).

Methanotrophic Bacteria and Biotechnological Applications

Biotechnological Potential : Methanotrophs, bacteria capable of using methane as their sole carbon source, present a variety of biotechnological applications. These include the production of single-cell protein, biopolymers, and metabolites like methanol and organic acids. The unique metabolic pathways of methanotrophs, utilizing methane, offer avenues for generating value-added products while addressing environmental concerns associated with methane emissions (Strong et al., 2015).

Cardiovascular Activity of Indole Derivatives

Cardiovascular Research : Studies on substituted Indole derivatives incorporating azetidinone, among other moieties, have demonstrated cardiovascular activity. These compounds, by affecting blood pressure and heart rate, suggest potential therapeutic applications in cardiovascular diseases. The research underscores the significance of azetidinone and similar structures in developing drugs with cardiovascular benefits (Singh et al., 2014).

properties

IUPAC Name

azetidin-3-yl-(3,3-difluoropyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c9-8(10)1-2-12(5-8)7(13)6-3-11-4-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBKPDQPLRBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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